

Application Note: High-Purity Recrystallization of N-(3-Nitrophenyl)propionamide

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Compound of Interest

Compound Name: *N*-(3-Nitrophenyl)propionamide

CAS No.: 7470-50-0

Cat. No.: B1630474

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Introduction & Scope

N-(3-Nitrophenyl)propionamide (CAS: 7470-50-0), also known as 3'-nitropropionanilide, is a critical intermediate in the synthesis of azo dyes, pharmaceutical precursors, and agricultural chemicals. Its purity is paramount, as the presence of unreacted starting materials—specifically 3-nitroaniline—can lead to side reactions or genotoxic impurities in downstream applications.

This application note details a robust recrystallization protocol designed to achieve >99% purity. Unlike generic procedures, this guide addresses the specific physicochemical challenges of nitro-amides, particularly their tendency to "oil out" (liquid-liquid phase separation) before crystallizing.

Key Chemical Properties

Property	Value	Notes
Molecular Formula	C ₉ H ₁₀ N ₂ O ₃	
Molecular Weight	194.19 g/mol	
Melting Point	104–105 °C	Distinct from starting material 3-nitroaniline (~114 °C)
Appearance	Off-white to pale yellow needles	Crude is often dark orange/brown
Solubility	Soluble in hot Ethanol, Ethyl Acetate	Sparingly soluble in Water, Hexane

Strategic Solvent Selection

The choice of solvent is governed by the "Like Dissolves Like" principle, balanced against the polarity of the nitro group.

The Chosen System: Ethanol / Water (Solvent / Anti-Solvent)[1]

We utilize a binary solvent system of Ethanol (95%) and Water.

- Ethanol (The Solvent): The propionamide moiety and the aromatic ring provide good solubility in hot ethanol.
- Water (The Anti-Solvent): The nitro group increases polarity, but not enough to make the compound water-soluble. Water dramatically reduces solubility, forcing precipitation.
- Impurity Rejection:
 - 3-Nitroaniline (Starting Material): More soluble in ethanol/water mixtures than the amide, allowing it to remain in the mother liquor.
 - Propionic Acid (Byproduct): Completely miscible in the aqueous-alcoholic mother liquor.
 - Inorganic Salts: Retained in the aqueous phase.

Detailed Experimental Protocol

Safety Warning: Nitro-aromatics are toxic and potential mutagens. Wear nitrile gloves, safety glasses, and work in a fume hood.

Phase 1: Dissolution & Hot Filtration[2]

- Preparation: Place the crude **N-(3-Nitrophenyl)propionamide** (e.g., 10.0 g) in a 250 mL Erlenmeyer flask.
- Solvent Addition: Add minimum 95% Ethanol (approx. 30–40 mL) to the flask.
- Heating: Heat the mixture on a hot plate with magnetic stirring until it reaches a gentle boil.
 - Note: If the solid does not completely dissolve, add more ethanol in 2 mL increments. Avoid a large excess of solvent, which reduces yield.
- Clarification: If the solution is dark or contains insoluble particles:
 - Add Activated Charcoal (0.5 g) carefully (avoid frothing). Boil for 2 minutes.
 - Perform a Hot Filtration through a pre-warmed fluted filter paper or a heated sintered glass funnel. This removes mechanical impurities and the charcoal.

Phase 2: Crystallization (The Critical Step)

This phase prevents "oiling out"—the formation of an impure liquid oil rather than crystals.

- Reheating: Return the clear filtrate to the hot plate and bring back to a gentle boil.
- Anti-Solvent Addition: Slowly add hot distilled water (approx. 60–70 °C) dropwise via a pipette or addition funnel.
 - Visual Cue: Continue adding water until a faint, persistent cloudiness (turbidity) appears and does not disappear upon swirling.
- Clearing: Add a few drops of hot Ethanol to just clear the turbidity. The solution is now saturated.

- Nucleation: Remove the flask from the heat. Place it on a cork ring or wood block (insulation) to allow slow cooling to room temperature.
 - Pro Tip: If oil droplets form, vigorously scratch the inner glass wall with a glass rod to induce nucleation. Seed crystals (if available) should be added at $-90\text{ }^{\circ}\text{C}$.

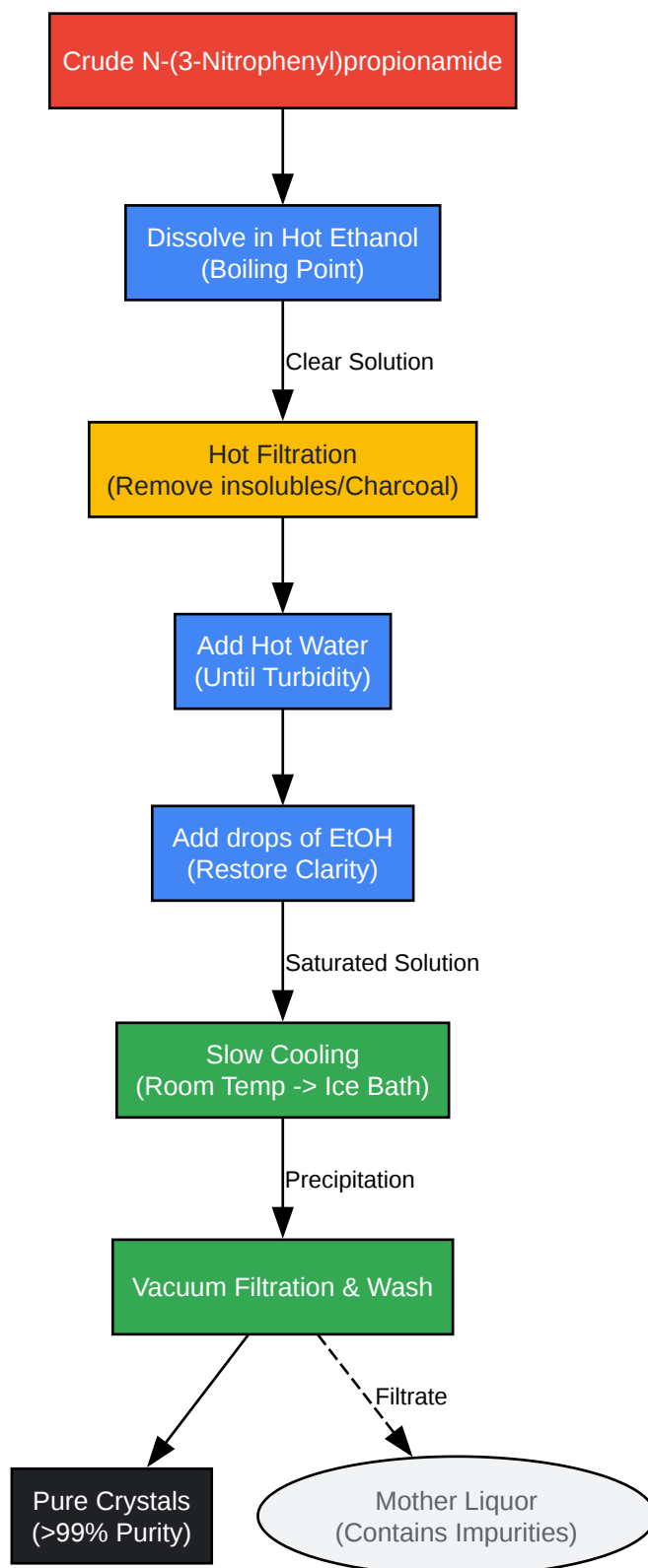
Phase 3: Isolation & Drying

- Cooling: Once at room temperature, place the flask in an ice-water bath ($0\text{--}4\text{ }^{\circ}\text{C}$) for 30 minutes to maximize yield.
- Filtration: Collect the crystals using vacuum filtration (Buchner funnel).
- Washing: Wash the filter cake with a cold ($0\text{ }^{\circ}\text{C}$) mixture of Ethanol:Water (1:1 ratio, approx. 20 mL).
 - Why? This displaces the mother liquor containing impurities without redissolving the product.
- Drying: Dry the solid in a vacuum oven at $50\text{ }^{\circ}\text{C}$ for 4 hours or air-dry overnight.

Process Visualization

Workflow Diagram

The following diagram illustrates the logical flow of the purification process, highlighting phase changes.

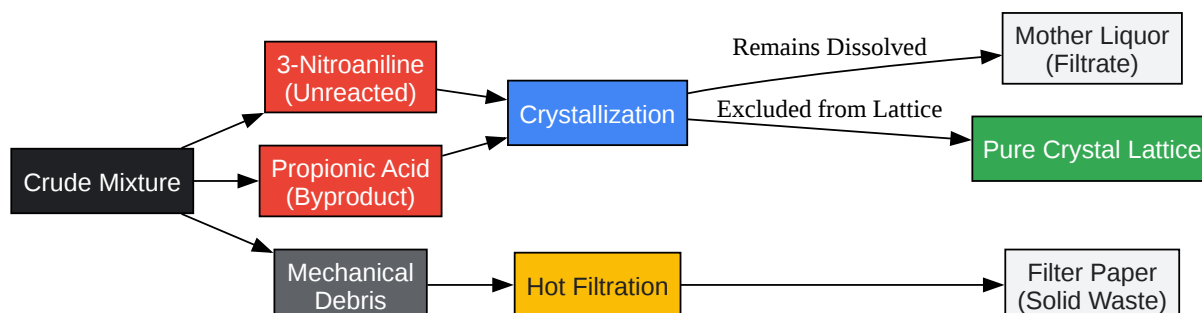


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Figure 1: Step-by-step recrystallization workflow for **N-(3-Nitrophenyl)propionamide**.

Impurity Fate Map

Understanding where impurities go is essential for validation.



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Figure 2: Fate mapping of common impurities during the purification process.

Troubleshooting & Quality Control

Common Failure Mode: Oiling Out

If the product forms a liquid oil layer at the bottom instead of crystals:

- Cause: The solution was too concentrated, or water was added too quickly while the solution was too hot (above the melting point of the solvated product).
- Remedy: Reheat the mixture until the oil redissolves. Add a small amount of Ethanol.[1] Allow to cool very slowly with vigorous stirring.

Purity Validation (Self-Check)

- Melting Point: The purified solid should melt sharply between 104–105 °C. A broad range (e.g., 100–104 °C) indicates retained solvent or impurities.
- TLC Analysis:
 - Stationary Phase: Silica Gel 60 F254.

- Mobile Phase: Ethyl Acetate : Hexane (1:1).
- Visualization: UV Light (254 nm).
- Criteria: The starting material (3-nitroaniline) will have a distinct Rf value (usually higher or lower depending on exact conditions, but distinct). The purified product must show a single spot.

References

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Sources

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